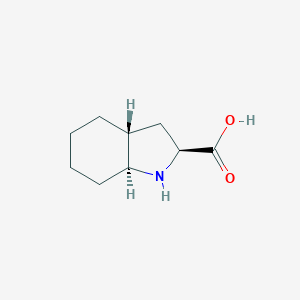

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Overview

Description

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid, also known as cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid, is a cyclic amino acid. It is a chiral compound and exists in two enantiomeric forms, (2S,3aR,7aS) and (2R,3aS,7aR). This compound has attracted the attention of researchers due to its potential use in the synthesis of biologically active molecules and its unique structure, which can lead to interesting biological activities.

Scientific Research Applications

Peptide Synthesis : This compound is a proline analogue and can be isolated in enantiomerically pure form, making it useful in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007). Enantiopure alpha-substituted derivatives of this compound are also prepared for incorporation into peptides (Sayago, Calaza, Jiménez, & Cativiela, 2009).

Metal Complex Formation : Indolecarboxylic acids, including this compound, form stable metal complexes with metal ions, contributing to their biological activity in plant tissues (Cariati et al., 1983).

Pharmaceutical Applications : It serves as a versatile intermediate in the preparation of many pharmaceutically active agents (Jiang et al., 2017). For example, Trandolapril, a medication, was synthesized from this compound (Shi Hui-lin, 2007).

Antibacterial and Antifungal Properties : Synthesized derivatives of indole-2-carboxylic acid, which is related to this compound, exhibited significant antibacterial and moderate antifungal activities (Raju et al., 2015).

Oxidation Chemistry : Its oxidation chemistry in neutral aqueous solution produces various products like dioxindoles and C-O-C- and C-C-linked dimers (Goyal & Sangal, 2005).

Building Block for Polyproline Structures : This compound is an ideal building block for hydrophobic sites of polyproline II structures in biologically relevant contexts due to its stable trans-amide bond and hydrophobic nature (Kubyshkin & Budisa, 2017).

Antiproliferative Activity : Some prepared diastereoisomeric octahydro-1H-indole-5,6,7-triols showed significant antiproliferative activity and weak glycosidase inhibition in vitro (Gonda et al., 2019).

Antioxidant Activity : Compounds synthesized from indole-2-carboxylic acid showed enhanced antioxidant activity (Naik, Sharath, & Kumar, 2012).

Chemical Stability : Indole-2-carboxylic acid and its derivatives, closely related to this compound, are more stable than usual indoles toward acid and oxidation conditions, but still reactive at the 3-position (Murakami, 1987).

Quantitative Determination : A reverse phase HPLC method has been developed for the quantitative determination of all isomers of Octahydro-1H-indole-2-carboxylic acid and its related substances (Vali et al., 2012).

Mechanism of Action

The compound “(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a starting material for synthesizing building blocks needed for the production of indole-like inhibitors of Angiotensin I Converting Enzyme (IACE), namely Trandolapril and its derivatives . These are potent hypertension inhibitors .

Future Directions

properties

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427049 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145438-94-4 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

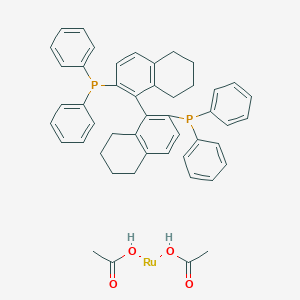

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

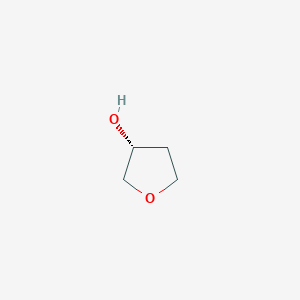

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes used to prepare (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?

A1: Several synthetic approaches have been explored to prepare this chiral molecule:

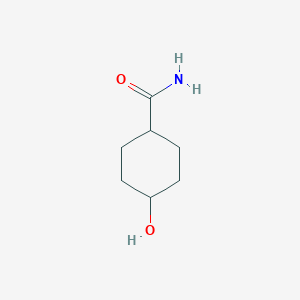

- From 3-chloro-2-aminopropionic acid methyl ester hydrochloride: This method utilizes a multistep approach, involving the reaction of 3-chloro-2-aminopropionic acid methyl ester hydrochloride with methylbenzene and acetyl chloride to yield 3-chloro-2-acetyl amino-propionic acid methyl ester hydrochloride. [] This intermediate is then reacted with DMF and 1-pyrrole cyclohexene to form 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. Subsequent steps involve esterification, asymmetric hydrogenation, and hydrolysis to obtain the desired this compound. []

- From cyclohexene and chloramine: This method starts with the reaction of readily available cyclohexene and chloramine to produce cyclohexane aziridine. [] This aziridine undergoes ring-opening with a Grignard reagent followed by cyclization and deprotection steps to ultimately yield the target compound. []

Q2: What are the challenges associated with the synthesis of this compound?

A2: One of the major challenges in the synthesis of this compound is achieving high stereoselectivity. As a chiral molecule, it exists in various stereoisomeric forms, but only the (2S,3aR,7aS) isomer is desired for the synthesis of Trandolapril. [] This necessitates the use of stereospecific reactions or effective chiral resolution techniques to obtain the desired isomer with high purity.

Q3: How does the structure of this compound relate to its use as a Trandolapril intermediate?

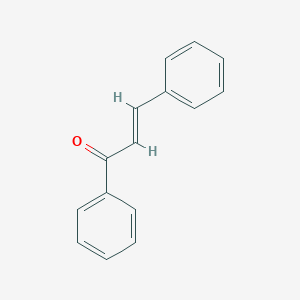

A3: this compound provides the structural backbone for Trandolapril. [] During Trandolapril synthesis, this carboxylic acid moiety reacts with N- [1- (S) - ethoxycarbonyl-3-phenylpropyl]-L-alanine N- carboxyanhydride to form the final drug molecule. [] This specific stereochemistry of the carboxylic acid is crucial for the biological activity of Trandolapril as an ACE inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)